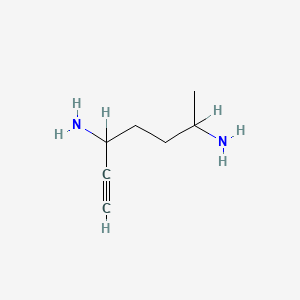

6-Heptyne-2,5-diamine

Description

Significance of 6-Heptyne-2,5-diamine as a Model Alkynyl Diamine

The primary significance of this compound in the scientific community stems from its potent and highly selective biological activity. Specifically, the (2R,5R) stereoisomer, also referred to by its research code MDL 72175, has been identified as a powerful, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). aacrjournals.orgaacrjournals.orgnih.govcapes.gov.br ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting this enzyme, (2R,5R)-6-heptyne-2,5-diamine can effectively deplete cellular levels of polyamines like putrescine and spermidine, a mechanism that has been explored in antitumor research. aacrjournals.orgaacrjournals.org

Studies have shown that (2R,5R)-6-heptyne-2,5-diamine is substantially more potent than other widely used ODC inhibitors, such as α-difluoromethylornithine. aacrjournals.orgnih.gov Its efficacy and selectivity have established it as a valuable tool in biochemical research to study the roles of polyamines in cellular processes.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄N₂ |

| Molar Mass | 126.20 g/mol |

| Synonyms | MDL 72175, RR-MAP |

| CAS Number | 88192-22-7 ((2R,5R)-isomer) |

| Structure | Linear alkynyl diamine |

This table presents key chemical data for this compound.

Overview of Linear Diamines and Their Structural Diversity

Linear diamines are bifunctional organic compounds that consist of a straight-chain hydrocarbon backbone with a primary or secondary amine group at each end. Their structural diversity is vast and can be tailored by altering several key features:

Chain Length: The number of carbon atoms separating the two amino groups significantly affects the molecule's flexibility, solubility, and reactivity. Common examples range from short-chain diamines like ethylenediamine (B42938) (two carbons) to long-chain versions like hexamethylenediamine (B150038) (six carbons). wikipedia.org

Backbone Saturation: The carbon chain can be fully saturated (alkane), or it can contain double bonds (alkene) or triple bonds (alkyne), as seen in this compound. These features influence the molecule's rigidity and electronic properties.

Substitution: The hydrogen atoms on the amine groups or the carbon backbone can be replaced with various other functional groups, leading to a wide array of derivatives with specialized properties.

This structural versatility allows linear diamines to be used in a broad spectrum of applications. They are extensively employed as monomers in the synthesis of polymers such as polyamides (e.g., Nylon) and polyureas. acs.orgwikipedia.org Furthermore, vicinal diamines (where the amino groups are on adjacent carbons, also known as 1,2-diamines) are prevalent motifs in biologically active molecules and are widely used as ligands in coordination chemistry, where they can bind to metal ions to form stable complexes. iris-biotech.dersc.org The synthesis of structurally complex and unsymmetrical diamines remains an active and important area of research in organic chemistry. rsc.org

Role of Chirality in Small Molecule Organic Compounds, with Focus on this compound

Chirality is a fundamental property of three-dimensional asymmetry, where a molecule cannot be superimposed on its mirror image. Such non-superimposable mirror images are known as enantiomers. In the context of biological systems, which are themselves chiral (e.g., proteins, DNA), the "handedness" of a small molecule is often critical to its function. nih.gov Different enantiomers of a drug, for instance, can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even detrimental.

Chiral diamines are particularly valuable scaffolds in modern chemistry. acs.org They serve as essential building blocks for the synthesis of complex, enantiomerically pure pharmaceuticals and are widely employed as ligands in asymmetric catalysis, where they help to control the stereochemical outcome of a chemical reaction. acs.orgmdpi.com

The importance of chirality is clearly demonstrated by this compound. The molecule possesses two stereogenic centers at the C2 and C5 positions, meaning it can exist as four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Research has definitively shown that the biological activity of this compound is highly dependent on its specific stereoconfiguration. rsc.org

Detailed studies have revealed that the (2R,5R) isomer is the most potent inhibitor of the enzyme ornithine decarboxylase. rsc.org The other stereoisomers are significantly less active. This stereospecificity underscores the precise three-dimensional fit required for the molecule to bind to the enzyme's active site and exert its inhibitory effect. Consequently, the development of stereospecific synthetic routes to produce the enantiomerically pure (2R,5R)-6-heptyne-2,5-diamine has been a key focus of research, enabling further investigation of its biological properties. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

81645-70-7 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

hept-6-yne-2,5-diamine |

InChI |

InChI=1S/C7H14N2/c1-3-7(9)5-4-6(2)8/h1,6-7H,4-5,8-9H2,2H3 |

InChI Key |

QIADQCOYEFCREQ-UHFFFAOYSA-N |

SMILES |

CC(CCC(C#C)N)N |

Canonical SMILES |

CC(CCC(C#C)N)N |

Synonyms |

6-heptyne-2,5-diamine 6-heptyne-2,5-diamine, R-(R*,R*)-isomer 8-methyl-8-acetylenic putrescine delta-methyl-alpha acetylene putrescine MDL 72175 MDL-72175 methyl-acetylenicputrescine methylacetylenic putrescine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Heptyne 2,5 Diamine

Retrosynthetic Analysis of the 6-Heptyne-2,5-diamine Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comleah4sci.comub.edu For this compound, the primary strategic disconnections involve the C-N bonds of the two amino groups and the C-C bonds that form the carbon backbone.

A primary retrosynthetic approach would involve disconnecting the two C-N bonds, suggesting precursors such as a diketone or a related dielectrophile and an ammonia (B1221849) equivalent. However, to control the stereochemistry at the C2 and C5 positions, a more refined strategy is necessary.

A plausible disconnection strategy for establishing the chiral centers is through the nucleophilic addition of an acetylide to an electrophilic precursor. For instance, a key disconnection can be made between C5 and C6, pointing to a chiral amino-aldehyde or amino-ketone and a metal acetylide as key synthons. Another key disconnection is between C3 and C4, which could arise from the coupling of two smaller chiral fragments.

Functional group interconversion (FGI) is also a key consideration. deanfrancispress.com For example, the amino groups could be introduced via the reduction of other nitrogen-containing functional groups like azides, imines, or oximes, which are often more amenable to stereoselective installation. A logical retrosynthetic pathway might start by simplifying the target to a protected diamine precursor to avoid side reactions. The alkyne functionality can be introduced at various stages, either as part of a starting material or constructed during the synthesis.

Stereoselective Synthesis of (2R,5R)-6-Heptyne-2,5-diamine

The synthesis of the specific (2R,5R) stereoisomer of this compound requires precise control over the formation of the two stereogenic centers. Several powerful strategies in asymmetric synthesis can be employed to achieve this. A notable synthesis of all four stereoisomers of this compound has been reported, starting from the dianion of a protected propargylamine (B41283) derivative. rsc.org

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. nih.govacs.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A well-established method for the asymmetric synthesis of propargylamines involves the use of sulfinamides as chiral auxiliaries, such as Ellman's auxiliary (tert-butanesulfinamide). nih.govresearchgate.net In this approach, an aldehyde is condensed with the chiral sulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a lithium acetylide, such as lithium (trimethylsilyl)acetylide, to the imine furnishes the desired propargylamine with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one face of the imine. The auxiliary can then be cleaved under acidic conditions. This strategy can be adapted to synthesize fragments of this compound.

Another approach involves forming a chiral oxazolidine (B1195125) from a propargylamine, which then acts as a transient chiral auxiliary to direct a subsequent diastereoselective hydrogenation. acs.orgnih.gov

Table 1: Examples of Chiral Auxiliary-Controlled Propargylamine Synthesis

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (R)-tert-Butanesulfinamide | Various Aldehydes | (Trimethylsilyl)ethynyllithium | >95:5 | nih.gov |

| Evans Oxazolidinone | Acyl Imidazolidinone | Propargyl Grignard | High | nih.gov |

| Pseudoephedrine Amide | Alkylated Amide | Acetylide addition | High | General principle |

This table is illustrative of the general approach and does not represent a direct synthesis of this compound but rather the key bond-forming reaction.

Asymmetric Catalysis in C-C Bond Formation for Alkyne Introduction

Asymmetric catalysis offers a more atom-economical approach to installing chirality. The catalytic asymmetric alkynylation of imines is a powerful method for preparing chiral propargylamines. sioc-journal.cn Copper-based catalytic systems are particularly effective for this transformation. thieme-connect.comacs.orgresearchgate.net

In a typical reaction, a chiral ligand, often a phosphine (B1218219) or a bis(oxazoline) (BOX) derivative, is combined with a copper(I) salt. This complex then catalyzes the addition of a terminal alkyne to an imine. The chiral environment created by the ligand around the metal center forces the reaction to proceed with high enantioselectivity. For the synthesis of this compound, a suitable di-imine or a precursor that can be converted into the diamine could be envisioned as the substrate.

Synergistic catalysis, combining a chiral phosphoric acid and a copper(I) catalyst, has also been shown to be highly effective for the enantioselective alkynylation of cyclic N-sulfonyl imines, affording chiral propargylic sulfamidates in high yields and enantiomeric excess. wiley.com

Table 2: Asymmetric Copper-Catalyzed Alkynylation of Imines

| Catalyst System | Imine Substrate | Alkyne | Enantiomeric Excess (ee) | Reference |

| CuBr / (R,R)-Ph-BOX | N-Ts-imines | Phenylacetylene | up to 99% | acs.org |

| CuI / Chiral Phosphoric Acid | Cyclic N-sulfonyl imines | Various terminal alkynes | up to 99% | wiley.com |

| CuI / (R)-Tol-BINAP | N-Boc-imines | Trimethylsilylacetylene | up to 96% | acs.org |

This table presents representative examples of the catalytic methodology.

Enantioselective Amination Strategies

Instead of forming a C-C bond to introduce the alkyne, an alternative is to form the C-N bond enantioselectively on a pre-existing alkynyl scaffold. Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for this purpose. portico.org

Rhodium-catalyzed asymmetric hydroamination of internal alkynes has been shown to produce chiral allylic amines with high regio- and enantioselectivity. acs.orgescholarship.org The mechanism often involves the formation of a rhodium-hydride species, which adds to the alkyne to generate a vinyl-rhodium intermediate. This can then isomerize to a π-allyl rhodium complex, which is intercepted by the amine nucleophile. The choice of chiral ligand and additives can control both the regioselectivity (branched vs. linear) and the enantioselectivity. escholarship.orgsnnu.edu.cnnih.gov

The catalytic asymmetric synthesis of 1,2- and 1,4-diamines has been extensively reviewed, with methods including the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of olefins. rsc.orgrsc.orgnih.gov A copper-catalyzed asymmetric cascade hydroamination of methylene (B1212753) cyclopropanes has been reported as an effective route to chiral 1,4-diamines. nih.gov

Convergent and Divergent Synthetic Pathways for this compound

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated in different ways to produce a variety of related structures or analogues. rsc.orgchinesechemsoc.orgacs.orgbeilstein-journals.org Starting from a central core, successive reactions build up the complexity of the molecule. rsc.org For the synthesis of this compound and its analogues, one could imagine creating a common precursor, such as a protected dialdehyde (B1249045) or diketone. This precursor could then be subjected to different stereoselective amination and alkynylation reactions to generate the various stereoisomers of the target molecule or related structures with different substituents. This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

Analogous Synthetic Routes for Related Alkynyl Diamine Structures

The synthetic methodologies described can be applied to other structurally related alkynyl diamines. A prominent example is hex-5-yne-1,4-diamine, a known inhibitor of ornithine decarboxylase. researchgate.net The synthesis of this and other related diamines often employs similar strategies.

For instance, the synthesis of various 1,2-, 1,3-, and 1,4-diamines often relies on sequential palladium and rhodium catalysis, where an asymmetric allylic amination is followed by an intramolecular aziridination and subsequent ring-opening. nih.gov Organocatalytic asymmetric Mannich reactions have also been employed to access both 1,2- and 1,4-diamines with high enantioselectivity, where the choice of protecting group on the amine dictates the regiochemical outcome. acs.orgresearchgate.net

The synthesis of vicinal (1,2) diamines is a particularly well-studied area, with numerous catalytic asymmetric methods available, including the diamination of alkenes and the reductive coupling of imines. rsc.orgrsc.orgnih.gov These strategies, while not directly producing the 1,4-diamine scaffold of this compound, provide a rich toolbox of reactions that can be adapted for the synthesis of various alkynyl diamine structures. The synthesis of diazacyclic and triazacyclic libraries often starts from vicinal chiral diamines generated from modified short peptides. mdpi.com

Chemical Reactivity and Transformational Chemistry of 6 Heptyne 2,5 Diamine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of 6-heptyne-2,5-diamine is a key site for various chemical transformations, enabling chain elongation, functional group introduction, and the formation of cyclic structures.

Alkynylation Reactions for Chain Elongation

The terminal alkyne provides a reactive handle for carbon-carbon bond formation, effectively extending the carbon chain. This is a fundamental transformation in organic synthesis, allowing for the construction of more complex molecular skeletons. The acidity of the terminal alkyne proton allows for deprotonation by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to create a new carbon-carbon bond. This process is a cornerstone of alkyne chemistry. mdpi.com

Hydration and Hydroamination Reactions

The triple bond of the alkyne in this compound can undergo addition reactions. Hydration, the addition of water across the triple bond, typically catalyzed by mercury salts, leads to the formation of a ketone via an enol intermediate, following Markovnikov's rule.

Hydroamination involves the addition of an N-H bond across the alkyne. acs.org This reaction can be catalyzed by various transition metals and can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions. acs.orgorganic-chemistry.org For instance, titanocene (B72419) complexes have been shown to effectively catalyze the anti-Markovnikov hydroamination of terminal alkynes with aliphatic amines, yielding imines which can be subsequently reduced to amines. organic-chemistry.org This method is advantageous as it avoids the production of water. organic-chemistry.org

A study on the hydroamination of dimaleimides with diamines resulted in the formation of novel polymers at room temperature. georgiasouthern.edu While this specific study did not use this compound, it demonstrates the potential of diamines in hydroamination reactions for polymer synthesis.

Cycloaddition Reactions (e.g., [2+2+2], [3+2] click chemistry)

The alkyne functionality is an excellent participant in cycloaddition reactions, providing a pathway to complex cyclic and heterocyclic systems.

[3+2] Cycloadditions (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazoles from terminal alkynes and azides. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Other Cycloadditions: Alkynes can also participate in other cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or nitriles, often catalyzed by transition metals like rhodium or cobalt, to form substituted benzene (B151609) rings or pyridines. Gold(I) catalysts have been shown to facilitate various cycloaddition pathways for propargyl substrates, including [2+3] and [2+5] cycloadditions. ntnu.edu Furthermore, nonstabilized 2-azaallyllithiums undergo [3+2] cycloadditions with alkynes to produce pyrroline (B1223166) cycloadducts. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound is a suitable substrate for several such reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides to form disubstituted alkynes. This reaction is highly valued for its mild conditions and functional group tolerance.

Heck Coupling: While more commonly associated with alkenes, variations of the Heck reaction can involve alkynes. The reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, but related processes can engage alkynes.

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organohalide. acs.org Alkynylzinc reagents can be prepared from terminal alkynes and subsequently used in Negishi cross-coupling reactions. acs.org

Other Couplings: The development of various ligands and catalysts has expanded the scope of cross-coupling reactions to include a wide range of substrates and reaction partners. uni-muenchen.deprinceton.edu

Reactions of the Primary Amine Functional Groups

The two primary amine groups in this compound are nucleophilic and can participate in a variety of reactions, most notably nucleophilic substitutions. evitachem.comcymitquimica.com

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atoms of the primary amines allows them to act as nucleophiles, attacking electrophilic centers. evitachem.comcymitquimica.com This can lead to the formation of new carbon-nitrogen bonds. For example, the amine groups can react with alkyl halides, acyl chlorides, or anhydrides to form secondary amines, amides, or sulfonamides, respectively. The presence of two amine groups allows for the possibility of double substitution, leading to the formation of symmetrical or unsymmetrical derivatives, or polymerization if a di-electrophile is used. The reactivity of the amine groups can be influenced by steric hindrance and the electronic nature of the electrophile.

Table 1: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents/Catalysts | Potential Products |

|---|---|---|---|

| Terminal Alkyne | Alkynylation | Strong base, Alkyl halide | Chain-elongated alkynes |

| Hydration | HgSO₄, H₂SO₄ | Methyl ketone | |

| Hydroamination | Transition metal catalysts (e.g., Titanocene complexes) | Imines, Amines | |

| [3+2] Cycloaddition | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazoles | |

| Sonogashira Coupling | Aryl/Vinyl halide, Pd/Cu catalyst | Disubstituted alkynes | |

| Negishi Coupling | Organozinc reagent, Pd/Ni catalyst | Coupled products | |

| Primary Amines | Nucleophilic Substitution | Alkyl halide, Acyl chloride, Anhydride | Secondary amines, Amides |

Formation of Amides, Ureas, and Thioureas

The primary amine groups of this compound serve as versatile nucleophiles, readily participating in reactions to form stable amide, urea (B33335), and thiourea (B124793) derivatives. These transformations are fundamental in modifying the compound's properties and for its use as a building block in more complex molecular architectures.

Amide Formation: The diamine is expected to react with two equivalents of an acylating agent, such as an acyl chloride or anhydride, to yield the corresponding N,N'-diacylated derivative. These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid byproduct. The formation of the amide bond is one of the most crucial reactions in organic chemistry. sioc-journal.cn A variety of catalysts can be employed to facilitate amide formation from amines and substrates like alcohols, aldehydes, or ketones. sioc-journal.cn For instance, activating a carboxylic acid with carbonyldiimidazole (CDI) is a practical and high-yielding method for creating fatty acid amides. researchgate.net

Urea and Thiourea Formation: Symmetrical N,N'-disubstituted ureas can be formed through the reaction of the diamine with two equivalents of an isocyanate. bioorganic-chemistry.com Alternatively, urea itself can serve as a carbonyl source to react with primary amines, often under microwave irradiation, to produce symmetrical ureas. ijcce.ac.ir Catalytic methods using carbon monoxide in the presence of a selenium-based catalyst also provide a route to ureas from amines. google.com

Similarly, thioureas are accessible through several synthetic routes. The reaction with two equivalents of an isothiocyanate is a direct method. acs.orgmdpi.com Another common approach involves the use of carbon disulfide in the presence of the diamine, which leads to the formation of a dithiocarbamic acid intermediate that can subsequently cyclize or, in this intermolecular case, react further to form the thiourea. orgsyn.org Continuous-flow synthesis using an aqueous polysulfide solution has also emerged as a modern technique for preparing thioureas. nih.gov

The table below summarizes the expected derivatization reactions of the amine functionalities.

| Derivative | Reagent Class | Typical Reagents | Expected Product Structure |

| Amide | Acylating Agents | Acetyl chloride, Benzoyl chloride | R-C(=O)NH-CH(CH₃)CH₂CH₂CH(NHC(=O)-R)C≡CH |

| Urea | Isocyanates, etc. | Phenyl isocyanate, Benzyl isocyanate | R-NHC(=O)NH-CH(CH₃)CH₂CH₂CH(NHC(=O)NH-R)C≡CH |

| Thiourea | Isothiocyanates, etc. | Phenyl isothiocyanate, Carbon disulfide | R-NHC(=S)NH-CH(CH₃)CH₂CH₂CH(NHC(=S)NH-R)C≡CH |

Condensation Reactions with Carbonyl Compounds

The primary amine groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). Given the presence of two amine groups, the reaction with two equivalents of a carbonyl compound results in the formation of a bis-imine.

This reaction is a classic example of nucleophilic addition to a carbonyl group, where the amine acts as the nucleophile. The initial addition forms an unstable carbinolamine (or hemiaminal) intermediate, which then dehydrates to yield the stable imine. scispace.commdpi.com The process is typically catalyzed by either an acid or a base and often requires the removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the product. scispace.comresearchgate.net The rate-determining step is generally the dehydration of the carbinolamine, which is why acid catalysis is effective; however, excessively high acid concentrations can be detrimental by protonating the amine, rendering it non-nucleophilic. wjpsonline.com

The reaction of this compound with two equivalents of an aldehyde (R-CHO) or ketone (R-CO-R') would yield a bis-azomethine product, as detailed in the following table.

| Carbonyl Reactant | Reaction Conditions | Expected Product Structure |

| Aldehyde (R-CHO) | Acid or base catalysis, removal of H₂O | R-CH=N-CH(CH₃)CH₂CH₂CH(N=CH-R)C≡CH |

| Ketone (R-CO-R') | Acid or base catalysis, removal of H₂O | R(R')C=N-CH(CH₃)CH₂CH₂CH(N=C(R')R)C≡CH |

These Schiff bases are valuable intermediates in organic synthesis and can be used to form various heterocyclic compounds. wjpsonline.com

Oxidative Transformations to Imine and Nitrile Derivatives

The amine functionalities of this compound are susceptible to oxidation. The controlled oxidation of primary amines can lead to the formation of imines, and under more forcing conditions or via multi-step procedures, to nitriles. The oxidative dehydrogenation of diamine ligands coordinated to metal centers, such as iron(II) or nickel(II), is a known transformation that yields imine functionalities. rsc.orgresearchgate.net This process often involves the initial oxidation of the metal center, which then facilitates the dehydrogenation of the coordinated amine. rsc.org Computational studies on iron(III)-promoted oxidative dehydrogenation of amines suggest a mechanism involving a hydrogen atom transfer (HAT) pathway. mdpi.com

While the direct, high-yielding conversion of an unactivated, saturated primary amine to a nitrile in a single step is challenging, it is a plausible transformation. The initial oxidation would form an imine, which could then undergo further oxidation to the corresponding nitrile. Such transformations are a key challenge in synthetic chemistry, and research continues into developing affordable and efficient biomimetic metal catalysts for the functionalization of C-H bonds. mdpi.com

Interplay of Alkyne and Amine Reactivity in Tandem Processes

The coexistence of nucleophilic amine groups and an electrophilically activatable alkyne group in this compound sets the stage for complex tandem or cascade reactions. mdpi.com These processes, where multiple bonds are formed in a single operation, are highly efficient for constructing complex molecular scaffolds, particularly nitrogen-containing heterocycles. mdpi.comresearchgate.net Metal catalysis, employing transition metals like gold, copper, or ruthenium, is often pivotal for achieving high selectivity and efficiency. mdpi.comresearchgate.netnih.gov

Chemo- and Regioselectivity Challenges

The dual functionality of this compound presents significant challenges in controlling chemo- and regioselectivity. purechemistry.org Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity concerns the site of bond formation. purechemistry.orgslideshare.net

For example, in reactions with electrophiles, a key challenge is whether the reagent will attack the amine or the alkyne. Similarly, when using metal catalysts, the catalyst could coordinate to either the nitrogen atoms or the π-system of the alkyne. The outcome is often dependent on the specific reagents, catalysts, and reaction conditions. nih.gov In reactions involving both functional groups, such as intramolecular cyclizations, regioselectivity becomes paramount. The mode of cyclization (e.g., exo-dig vs. endo-dig) and which of the two non-equivalent amine groups participates in the initial attack on the activated alkyne will determine the structure of the resulting heterocyclic ring.

Intramolecular Cyclization Reactions

Intramolecular cyclization of aminoalkynes is a powerful strategy for synthesizing nitrogen heterocycles. acs.org In the case of this compound, the amino groups are located at the 2- and 5-positions relative to the alkyne at the 6-position. After derivatization of one or both amine groups (e.g., N-acylation or N-tosylation), the molecule becomes a substrate for intramolecular reactions.

A common transformation is metal-catalyzed intramolecular hydroamination, where an N-H bond adds across the alkyne. For a derivative of this compound, cyclization involving the nitrogen at position 5 would lead to a six-membered ring, while cyclization involving the nitrogen at position 2 would result in a nine-membered ring, which is generally less favorable. Gold and ruthenium catalysts are particularly effective for such transformations. nih.govrsc.org The reaction likely proceeds through the coordination of the metal to the alkyne, which activates it for nucleophilic attack by the tethered amine group. rsc.org This leads to the formation of cyclic enamines or imines, which can be valuable synthetic intermediates. nih.gov

The table below outlines potential cyclization products from a mono-N-substituted derivative of this compound.

| Reacting Amine | Cyclization Mode | Resulting Ring Size | Potential Product Class |

| Amine at C5 | 6-exo-dig | 6-membered | Tetrahydropyridine derivative |

| Amine at C5 | 7-endo-dig | 7-membered | Dihydroazepine derivative |

| Amine at C2 | 9-endo-dig | 9-membered | Eight-membered ring imine |

These tandem processes highlight the synthetic potential embedded in the structure of this compound, allowing for the rapid construction of complex, cyclic molecules from a relatively simple linear precursor.

Coordination Chemistry and Catalytic Applications of 6 Heptyne 2,5 Diamine

Chelation Behavior of Diamine Ligands

6-Heptyne-2,5-diamine, possessing two nitrogen atoms with lone pairs of electrons separated by a flexible carbon backbone, is structurally well-suited to function as a bidentate chelating ligand. Upon coordination to a metal center, the two amine groups bind to the metal, forming a stable six-membered chelate ring (M-N-C-C-C-N). The formation of five- or six-membered rings is thermodynamically favored in chelation, minimizing ring strain and maximizing complex stability. wikipedia.org The presence of both methyl and ethynyl (B1212043) groups on the ligand backbone can also impart specific steric and electronic properties that influence the stability and reactivity of the resulting metal complex.

Formation of Metal Complexes with Transition Metals

Diamine ligands readily form coordination compounds with a wide array of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd). nih.govdocumentsdelivered.com The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the diamine ligand in a suitable solvent. core.ac.uk Given its structure, this compound is expected to form stable complexes with these metals, yielding coordination compounds with varying geometries and electronic properties depending on the metal's identity, oxidation state, and coordination number.

Structural Characterization of Metal-6-Heptyne-2,5-diamine Complexes

While specific structural reports for complexes of this compound are not extensively documented in the surveyed literature, the characterization of such compounds would follow well-established analytical protocols for coordination complexes. The resulting complexes would likely adopt common coordination geometries such as octahedral, square planar, or tetrahedral, depending on the d-electron configuration of the metal ion and the steric bulk of the ligand. researchgate.netlibretexts.org

The definitive elucidation of these structures would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center, evidenced by shifts in the N-H stretching and bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal information about the ligand's symmetry and conformation upon complexation.

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal center, which provides insight into the coordination geometry and ligand field strength. core.ac.uk

Based on studies of similar diamine ligands, an octahedral geometry is commonly proposed for many transition metal complexes. nih.gov

Influence of Stereochemistry on Coordination Modes

This compound is a chiral molecule, existing as enantiomers such as (2R,5R) and (2S,5S), which possess a C2 axis of symmetry. This inherent chirality is of paramount importance in coordination chemistry, as it can be transferred to the resulting metal complex, creating a chiral environment around the metal center. nih.gov

When three C2-symmetric bidentate ligands like (2R,5R)-6-heptyne-2,5-diamine coordinate to an octahedral metal center, they can arrange themselves in one of two possible absolute configurations, resembling a left-handed (Λ, lambda) or right-handed (Δ, delta) propeller. These Λ and Δ isomers are non-superimposable mirror images of each other (enantiomers). The stereochemistry of the diamine ligand directly influences which of these configurations is favored. For example, a specific enantiomer of the ligand will preferentially, though not always exclusively, lead to the formation of either the Λ or Δ complex due to steric interactions between the ligand's substituents. This stereochemical control is the fundamental principle behind the use of such complexes in asymmetric catalysis. nih.gov

This compound as a Chiral Ligand in Asymmetric Catalysis

The most significant application for chiral diamines like this compound is in the field of asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. By coordinating to a catalytically active metal (e.g., Ru, Rh, Ir), the chiral diamine ligand creates a chiral pocket that forces a prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.govnih.gov

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation, particularly of ketones and imines, is a powerful method for synthesizing chiral alcohols and amines. acs.org Ruthenium(II) and Iridium(III) complexes bearing chiral diamine ligands are highly effective catalysts for these transformations, often operating via a transfer hydrogenation mechanism using hydrogen sources like formic acid or isopropanol. rsc.orgacs.org A complex of this compound with Ru(II) or Ir(III) would be an ideal candidate for such reactions. The catalyst would facilitate the stereoselective addition of hydrogen to the prochiral carbonyl group of a ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).

Representative Data for Asymmetric Transfer Hydrogenation of Ketones *

| Entry | Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-Diamine Ligand | 98 | 97 | (R) |

| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ / (S,S)-Diamine Ligand | 95 | 98 | (S) |

| 3 | 2-Chloroacetophenone | [IrCpCl₂]₂ / (R,R)-Diamine Ligand | 92 | 96 | (S) |

| 4 | Methyl Benzoylformate | [IrCpCl₂]₂ / (R,R)-Diamine Ligand | 99 | 95 | (R) |

Note: The data presented in this table is illustrative and based on established results for well-known chiral diamine ligands in asymmetric transfer hydrogenation reactions to demonstrate the potential efficacy of this reaction type. nih.govrsc.orgacs.org Specific experimental data for this compound was not available in the surveyed literature.

Asymmetric C-C Bond Forming Reactions

Chiral diamine ligands are also employed in a variety of metal-catalyzed asymmetric carbon-carbon bond-forming reactions. These include nickel-catalyzed cross-couplings, palladium-catalyzed Suzuki-Miyaura reactions, and copper-catalyzed reductive couplings. researchgate.netchinesechemsoc.orgnih.gov In these reactions, the chiral metal-diamine complex controls the stereochemical outcome of the bond formation between two prochiral or racemic starting materials. For instance, a palladium complex of this compound could potentially catalyze the asymmetric Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid to generate axially chiral biaryl compounds. chinesechemsoc.org Similarly, copper-diamine systems are known to catalyze the enantioselective addition of nucleophiles to imines, providing a direct route to valuable chiral amine products. acs.org

Representative Data for Asymmetric C-C Bond Forming Reactions *

| Entry | Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling (Biaryl Synthesis) | Pd(OAc)₂ / (R,R)-Diamine Ligand | 85 | 92 |

| 2 | Nickel-Catalyzed Alkyl-Alkyl Coupling | NiCl₂(dme) / (S,S)-Diamine Ligand | 78 | 90 |

| 3 | Copper-Catalyzed Alkynylation of Imines | Cu(OAc)₂ / (R,R)-Diamine Ligand | 91 | 94 |

| 4 | Palladium-Catalyzed Allylic Amination | [Pd(allyl)Cl]₂ / (S,S)-Diamine Ligand | 96 | >95 |

Note: The data presented in this table is illustrative and based on established results for analogous chiral diamine ligands in various C-C bond-forming reactions. researchgate.netchinesechemsoc.orgresearchgate.netnih.gov Specific experimental data for this compound was not available in the surveyed literature.

Ligand Design and Structure-Activity Relationships in Catalysis

Extensive research into the coordination chemistry and catalytic applications of diamine ligands has revealed their significant potential in various chemical transformations. However, a thorough review of scientific literature and patent databases indicates a notable absence of studies focused on the specific compound This compound as a ligand in catalytic systems. While the broader class of diamines has been extensively explored for ligand design, research on the unique structural features of this compound—namely the presence of a terminal alkyne group in conjunction with the diamine functionality—in the context of catalysis appears to be an unexplored area of investigation.

Consequently, there are no available research findings, data tables, or established structure-activity relationships pertaining to the use of this compound in ligand design for catalytic applications. The scientific community has, to date, primarily focused on the biological activity of this compound, particularly as an enzyme inhibitor.

Future research in the field of coordination chemistry could potentially explore the synthesis and characterization of metal complexes incorporating this compound. Such studies would be the first step toward understanding its potential as a ligand and subsequently investigating its catalytic activity. The presence of the alkyne moiety could offer interesting possibilities for bimetallic catalyst design or for post-complexation modification of the ligand scaffold.

Theoretical and Computational Investigations of 6 Heptyne 2,5 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. nih.gov For 6-heptyne-2,5-diamine, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, could provide a detailed picture of its molecular orbitals and charge distribution. acs.orgnih.govsemanticscholar.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amine groups, reflecting their electron-donating, nucleophilic character. Conversely, the LUMO would likely be distributed along the alkyne's π-system and the acidic terminal alkyne proton, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

A natural bond orbital (NBO) analysis would further quantify the charge distribution, revealing the partial positive and negative charges on each atom. The nitrogen atoms are expected to carry a significant negative charge, while the terminal alkyne hydrogen would be slightly acidic, carrying a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms.

Table 1: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating ionization potential. |

| LUMO Energy | +1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference indicating chemical stability and reactivity. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |

| NBO Charge on N2 | -0.95 e | Natural Bond Orbital charge on the nitrogen at position 2. |

| NBO Charge on N5 | -0.93 e | Natural Bond Orbital charge on the nitrogen at position 5. |

| NBO Charge on H (alkyne) | +0.25 e | Natural Bond Orbital charge on the terminal alkyne hydrogen. |

This interactive table provides hypothetical data based on typical values for similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the heptane (B126788) chain in this compound allows it to adopt numerous spatial arrangements, or conformations. chemistrysteps.com Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.comlibretexts.org Staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. chemistrysteps.com

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

| Anti-Anti | ~180° | 0.00 | Most stable, extended chain conformation. |

| Gauche-Anti | ~60° | 0.95 | One gauche interaction, slightly higher energy. |

| Anti-Gauche | ~180° | 0.98 | Another single gauche interaction. |

| Gauche-Gauche | ~60° | 1.90 | Two gauche interactions, less stable. |

| Syn (eclipsed) | ~0° | >5.0 | High energy due to steric and torsional strain. |

This interactive table presents a simplified, hypothetical conformational landscape.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. nih.gov For this compound, several reaction types could be explored, including acid-base reactions, nucleophilic additions to the alkyne, and intramolecular cyclizations.

For instance, the deprotonation of the terminal alkyne by a base could be modeled to determine the pKa of the acetylenic proton. The transition state for this reaction could be located, and its energy would provide the activation barrier for the process. Similarly, the nucleophilic character of the amine groups could be studied by modeling their reaction with an electrophile.

A particularly interesting possibility is an intramolecular reaction. For example, under certain conditions, one of the amine groups could potentially attack the alkyne, leading to a cyclic product. Computational methods could be used to evaluate the feasibility of such a reaction by calculating the energies of the reactants, transition states, and products. This would reveal whether the reaction is thermodynamically favorable and what the kinetic barriers are. researchgate.net

Table 3: Hypothetical Energy Profile for a Proposed Intramolecular Cyclization

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Starting material in a stable conformation. |

| Transition State 1 | +25.5 | Energy barrier for the nucleophilic attack of the amine on the alkyne. |

| Intermediate | -5.2 | A cyclic intermediate formed after the initial attack. |

| Transition State 2 | +15.8 | Energy barrier for a subsequent proton transfer step. |

| Product (Cyclic Amine) | -12.0 | The final, thermodynamically favored cyclic product. |

This interactive table illustrates a hypothetical reaction pathway.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com For this compound, distinct signals would be predicted for the acetylenic proton, the carbons of the alkyne, the carbons bearing the amine groups, and the methyl group protons. These predicted shifts can be compared with experimental data to confirm the structure. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. mdpi.comresearchgate.net Characteristic peaks would be expected for the N-H stretching of the amine groups (~3300-3400 cm⁻¹), the C≡C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and various C-H and C-N stretching and bending modes.

Reactivity profiles can be generated by examining various calculated parameters. For example, the Fukui functions can be calculated to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show negative potential around the nitrogen atoms and a positive potential around the amine and acetylenic hydrogens.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Signal/Frequency | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~2.2 ppm | Acetylenic H |

| ¹³C NMR | Chemical Shift (δ) | ~83 ppm | Alkyne C (terminal) |

| ¹³C NMR | Chemical Shift (δ) | ~69 ppm | Alkyne C (internal) |

| IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ | N-H Stretch |

| IR | Wavenumber (cm⁻¹) | ~3310 cm⁻¹ | ≡C-H Stretch |

| IR | Wavenumber (cm⁻¹) | ~2120 cm⁻¹ | C≡C Stretch |

This interactive table provides hypothetical spectroscopic data for characterization.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation of 6-Heptyne-2,5-diamine into Polymeric Structures

The presence of two primary amine groups allows this compound to act as a building block in step-growth polymerization for the synthesis of various classes of polymers. The pendant heptyne group is generally stable under typical polycondensation conditions, allowing for its preservation in the final polymer structure.

Synthesis of Polyamides and Polyimides

Polyamides: this compound can be readily polymerized with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides with pendant alkyne groups. The polycondensation reaction proceeds via the formation of amide linkages between the amine groups of the diamine and the carboxylic acid groups of the diacid comonomer. rsc.orgresearchgate.net The reaction can be carried out using various methods, including high-temperature melt polycondensation or lower-temperature solution polymerization, often using diacid chlorides for higher reactivity. rsc.org The resulting alkyne-functionalized polyamides are often more soluble in organic solvents compared to their non-functionalized counterparts due to the disruption of regular chain packing by the pendant groups. researchgate.net

The general scheme for the synthesis of a polyamide from this compound and a generic diacid chloride is as follows:

n H₂N-CH(CH₃)-(CH₂)₃-C≡CH-CH₂-NH₂ + n ClOC-R-COCl → [-HN-CH(CH₃)-(CH₂)₃-C≡CH-CH₂-NH-CO-R-CO-]n + 2n HCl

Polyimides: Similarly, this compound can be used in the synthesis of polyimides, which are known for their exceptional thermal stability and mechanical properties. numberanalytics.comacs.org The synthesis is typically a two-step process. First, the diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) intermediate. researchgate.net This intermediate, containing the pendant alkyne groups, can then be processed into films or coatings. The second step involves thermal or chemical imidization to form the final, robust polyimide structure. researchgate.netmdpi.com The incorporation of bulky or flexible pendant groups, such as the heptyne chain, can improve the processability of the resulting polyimides by increasing their solubility and lowering their glass transition temperatures. scispace.commdpi.com

The reaction with a dianhydride like pyromellitic dianhydride (PMDA) would proceed as follows:

Poly(amic acid) formation: Reaction of this compound with PMDA.

Imidization: Cyclodehydration of the poly(amic acid) to form the polyimide.

The presence of the alkyne functionality provides a site for post-polymerization modification, a significant advantage for creating functional high-performance materials. nih.gov

Design of Functional Polymers with Alkyne/Amine Pendants

The primary utility of incorporating this compound into polymers lies in the latent reactivity of the pendant alkyne and the unreacted amine groups (in specific stoichiometries). These functional pendants serve as platforms for a wide array of post-polymerization modifications, allowing for the precise tuning of material properties. royalsocietypublishing.orgnih.gov

The alkyne group is particularly versatile and can undergo a variety of chemical transformations, most notably "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. nih.govresearchgate.net These reactions are highly efficient, selective, and proceed under mild conditions, making them ideal for modifying complex polymer structures without degrading the polymer backbone. rsc.org For instance, azide-functionalized molecules, including fluorescent dyes, bioactive compounds, or grafting polymers, can be covalently attached to the polyamide or polyimide chain. rsc.orglew.ro

Similarly, the thiol-yne reaction can be used to introduce various functionalities by reacting the pendant alkyne with thiol-containing molecules. nih.gov This allows for the creation of a diverse library of functional polymers from a single parent alkyne-containing polymer. semanticscholar.org

Cross-linking and Network Formation with Multi-functional Reagents

The pendant alkyne groups introduced by this compound are key to forming cross-linked polymer networks, which enhances thermal stability, mechanical strength, and solvent resistance. scielo.br

One common method is the thermal cross-linking of the alkyne moieties. Upon heating, typically at temperatures above 140°C, the acetylene (B1199291) groups can react with each other to form a complex, conjugated network structure. researchgate.netgoogle.com This process is irreversible and results in an insoluble and infusible thermoset material. researchgate.net The cross-linking density and, consequently, the final properties of the material can be controlled by the concentration of alkyne groups in the polymer backbone.

A more controlled and versatile approach to network formation is through click chemistry . By reacting the alkyne-functionalized polymer with a multi-functional azide (B81097) cross-linker (e.g., a molecule with two or more azide groups), a well-defined network can be formed via the CuAAC reaction. royalsocietypublishing.orgnih.govnih.gov This method allows for cross-linking at lower temperatures and with greater control over the network structure compared to thermal cross-linking. researchgate.net

For example, reacting an alkyne-functionalized polyamide with a diazide cross-linker would result in a network where the polymer chains are linked by stable triazole rings. scielo.br

| Cross-linking Method | Reagents/Conditions | Resulting Linkage | Key Features |

| Thermal Cross-linking | Heat (≥ 140°C) researchgate.net | Conjugated network | Forms a dense, irreversible network; enhances thermal stability. researchgate.net |

| Azide-Alkyne Click | Diazide cross-linker, Cu(I) catalyst nih.govnih.gov | Triazole ring | High efficiency, mild conditions, forms well-defined networks. royalsocietypublishing.orgnih.gov |

| Thiol-yne Click | Dithiol cross-linker, photo or thermal initiator acs.orgnih.gov | Thioether/dithioether | High efficiency, can be triggered by light, less oxygen sensitive. acs.orgnih.gov |

Development of Hybrid Organic-Inorganic Materials

The pendant alkyne groups on polymers derived from this compound also facilitate the synthesis of advanced hybrid organic-inorganic materials. These materials combine the properties of the organic polymer (flexibility, processability) with those of an inorganic component (rigidity, thermal stability), such as silica (B1680970). uantwerpen.be

A powerful method for creating these hybrids is to couple the alkyne-functionalized polymer with azide-modified inorganic surfaces, such as silica nanoparticles, via the CuAAC reaction. rsc.orgmdpi.comrsc.org In this "grafting-to" approach, the inorganic nanoparticles are first functionalized with azide groups. Then, the alkyne-containing polymer is "clicked" onto the surface of the nanoparticles, resulting in a core-shell structure where the polymer chains are covalently bonded to the inorganic core. rsc.org This method allows for precise control over the grafting density of the polymer chains on the nanoparticle surface. rsc.org

Another route involves the use of alkyne-functionalized organosilanes in a sol-gel process. nih.govsemanticscholar.orgnih.gov An organosilane containing a terminal alkyne group can be co-condensed with a silica precursor like tetraethoxysilane (TEOS). nih.govresearchgate.net This results in a silica network with accessible alkyne groups throughout its structure. These "clickable" porous silica materials can then be functionalized by reacting them with azide-containing molecules or polymers. nih.govresearchgate.net This approach enables the creation of functionalized mesoporous materials with high surface areas and tailored properties. nih.gov

| Hybrid Material Synthesis Method | Description | Key Advantage |

| Grafting-to via Click Chemistry | Alkyne-functionalized polymer is reacted with azide-modified silica nanoparticles. rsc.orgrsc.org | Good control over polymer grafting density. rsc.org |

| Sol-Gel with Clickable Precursors | Co-condensation of an alkyne-containing organosilane with a silica precursor, followed by post-functionalization with an azide-modified polymer. nih.govresearchgate.net | Creates functional porous materials with high surface area. nih.gov |

Advanced Characterization Techniques in 6 Heptyne 2,5 Diamine Research

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and molecular weight of 6-heptyne-2,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The signals for the protons at the chiral centers (C2 and C5) are particularly important for structural confirmation. Derivatization with chiral agents can be used to distinguish between enantiomers by creating diastereomeric environments that result in separate NMR signals. frontiersin.orgacs.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The signals for the alkyne carbons (C6 and C7) are characteristic and appear in a specific region of the spectrum.

Interactive Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.)

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C2 | 2 | ~2.8 - 3.2 | Multiplet |

| H on C5 | 5 | ~3.3 - 3.7 | Multiplet |

| CH₃ on C2 | 1 | ~1.1 - 1.3 | Doublet |

| CH₂ on C3 | 3 | ~1.4 - 1.7 | Multiplet |

| CH₂ on C4 | 4 | ~1.6 - 1.9 | Multiplet |

| H on C7 | 7 | ~2.0 - 2.3 | Singlet/Triplet |

| NH₂ | 2, 5 | ~1.0 - 2.5 (broad) | Singlet |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |

| C1 | 1 | ~20 - 25 | |

| C2 | 2 | ~48 - 53 | |

| C3 | 3 | ~35 - 40 | |

| C4 | 4 | ~28 - 33 | |

| C5 | 5 | ~40 - 45 | |

| C6 | 6 | ~80 - 85 | |

| C7 | 7 | ~70 - 75 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the vibrations of its covalent bonds. pressbooks.pub The spectrum provides clear evidence for the amine and alkyne moieties.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Primary Amine (N-H) | N-H Stretch | ~3300 - 3500 | Medium (two bands) |

| Alkyl (C-H) | C-H Stretch | ~2850 - 2960 | Medium to Strong |

| Alkyne (C≡C) | C≡C Stretch | ~2100 - 2250 | Weak to Medium, Sharp |

| Primary Amine (N-H) | N-H Bend (Scissoring) | ~1590 - 1650 | Medium |

| Alkyl (C-H) | C-H Bend | ~1375 - 1470 | Medium |

| Amine (C-N) | C-N Stretch | ~1020 - 1220 | Medium |

The presence of a sharp band around 3300 cm⁻¹ for the sp-hybridized C-H stretch and another band in the 2100-2250 cm⁻¹ region for the C≡C triple bond stretch are definitive indicators of the terminal alkyne. pressbooks.pubwpmucdn.com The pair of bands in the 3300-3500 cm⁻¹ range is characteristic of a primary amine. wpmucdn.comspecac.com

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₇H₁₄N₂, by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of the compound is 126.1157 Da. nih.gov Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with common fragmentation pathways including alpha-cleavage adjacent to the amine groups.

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive assignment of the absolute configuration (e.g., (2R, 5R) or (2S, 5S)) of the two chiral centers in this compound is accomplished using single-crystal X-ray crystallography. tandfonline.comoup.com This powerful technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivity.

The process involves several key steps:

Crystal Growth: A high-quality single crystal of an enantiomerically pure sample of this compound, or a suitable crystalline derivative, must be grown.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is meticulously recorded.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which a molecular model is built and refined.

For chiral molecules, anomalous dispersion effects can be used to determine the absolute structure, thereby distinguishing between the enantiomers and confirming the R or S configuration at each stereocenter. tandfonline.com This method has been successfully applied to unequivocally establish the stereochemistry of numerous chiral diamines. oup.comrsc.orgsnu.ac.kracs.org

Chromatographic and Separation Techniques for Enantiomeric Purity

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a this compound sample is critical, particularly in applications where stereochemistry is key. Chromatographic techniques are the primary methods used for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common and reliable method for separating the enantiomers of this compound and determining their relative proportions. Two main strategies are employed:

Chiral Stationary Phases (CSPs): The enantiomers are passed through a column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. The ratio of the peak areas in the resulting chromatogram corresponds directly to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): The diamine enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. frontiersin.orgnih.gov These diastereomers have different physical properties and can be separated using standard, achiral HPLC columns. researchgate.net The enantiomeric purity of the original sample is then inferred from the diastereomeric ratio.

Gas Chromatography (GC) Chiral gas chromatography can also be utilized for enantiomeric separation, often after derivatization of the amine groups to increase volatility and improve chromatographic performance on a chiral capillary column. louisiana.edu

Reverse-Phase HPLC While standard reverse-phase HPLC does not separate enantiomers, it is a valuable tool for assessing chemical purity and for quantifying the compound in various matrices, often after derivatization. google.comcapes.gov.br For instance, polyamines can be derivatized with agents like benzoyl chloride to make them detectable by UV absorbance, allowing for their separation and quantification. capes.gov.br

Interactive Table 3: Overview of Chromatographic Techniques for Chiral Diamine Analysis

| Technique | Method | Principle | Application |

| Chiral HPLC | Direct Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Determination of enantiomeric excess (% ee). acs.org |

| Chiral HPLC | Indirect Separation | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. | Determination of enantiomeric excess (% ee). researchgate.netnih.gov |

| Chiral GC | Direct Separation | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | Enantiomeric purity analysis. louisiana.edu |

| Reverse-Phase HPLC | Purity/Quantification | Separation based on hydrophobicity, typically after derivatization to add a UV-active chromophore. | Chemical purity assessment and quantification. google.comcapes.gov.br |

Future Research Directions and Emerging Paradigms for 6 Heptyne 2,5 Diamine

Bio-inspired Chemical Synthesis (excluding biological activity)

While 6-heptyne-2,5-diamine is a synthetic molecule, its synthesis can draw significant inspiration from biological processes to achieve greater efficiency and stereoselectivity. ontosight.ai Future research could pivot from classical synthesis to bio-inspired strategies that offer elegant solutions for constructing its chiral diamine core and installing the alkyne functionality.

The biosynthesis of natural products containing alkynes, though complex, provides a blueprint for enzymatic pathways that could be harnessed or mimicked. nih.gov Research into enzymes responsible for forming carbon-carbon triple bonds in nature could inspire the development of novel biocatalysts for the synthesis of this compound and its analogues. nih.govdtu.dk This approach could offer an alternative to traditional methods that often require harsh conditions and protecting group strategies.

Furthermore, the creation of the molecule's chiral centers is a prime target for bio-inspired catalysis. The use of enzymes or biomimetic catalysts could facilitate the asymmetric synthesis of the diamine, bypassing the need for chiral resolution or complex asymmetric auxiliaries. acs.orgnih.gov The concept of creating "artificial enzymes" or utilizing enzyme-framework composites offers a pathway to catalysts with high selectivity for specific transformations, mirroring the precision of natural biological systems. acs.orgnih.gov For instance, research could focus on developing catalysts that mimic the active sites of enzymes to achieve specific bond formations under mild conditions. nih.gov The nitrile oxide/alkyne cycloaddition (NOAC) reaction is another bio-inspired, metal-free "click" reaction that could be explored for creating complex structures from alkyne-containing building blocks like this compound. maynoothuniversity.ie

Table 1: Potential Bio-inspired Synthesis Strategies

| Strategy | Description | Potential Advantage | Relevant Research Area |

|---|---|---|---|

| Biomimetic Catalysis | Development of small molecule catalysts that mimic the structure and function of enzyme active sites to perform specific synthetic transformations. nih.gov | High selectivity and efficiency under mild reaction conditions, avoiding sensitive biological reagents. | Artificial Enzyme Design acs.org |

| Engineered Enzymatic Pathways | Use of whole cells or isolated enzymes (e.g., transaminases) to catalyze key steps, such as the stereoselective formation of amine groups. | Exceptional stereocontrol, reduced environmental impact, and potential for synthesis from renewable feedstocks. chemistryjournals.net | Biocatalysis, Synthetic Biology |

| Inspired by Alkyne Biosynthesis | Investigating enzymes from organisms that produce acetylenic natural products to develop novel catalysts for C-C triple bond formation. nih.gov | Novel and highly specific catalytic methods for alkyne installation. | Natural Product Biosynthesis nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly moving towards continuous flow chemistry to enhance safety, efficiency, and scalability. rsc.org The integration of this compound synthesis into flow and automated platforms represents a significant leap forward. Flow chemistry is particularly advantageous for handling potentially hazardous reagents or unstable intermediates, which can be generated and consumed in situ within a closed system. cinz.nz

A multi-step continuous-flow synthesis of this compound could be designed, telescoping several reaction steps without the need for manual isolation and purification of intermediates. rsc.org This approach not only accelerates the synthesis but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. jst.org.in For example, a flow process could involve an initial amination reaction followed by subsequent modifications, with in-line purification using scavenger resins or extraction modules. beilstein-journals.org

Furthermore, automated synthesis platforms, which can perform numerous reactions in parallel, could be employed to rapidly generate libraries of this compound derivatives. acs.orgrsc.org By varying starting materials or reaction conditions systematically, these platforms can accelerate the discovery of new molecules with tailored properties for materials science or supramolecular chemistry applications. acs.orgacs.org

Table 2: Comparison of Batch vs. Proposed Flow Synthesis for a Key Diamine Synthesis Step

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis | Rationale/Advantage of Flow |

|---|---|---|---|

| Safety | Handling of bulk, potentially hazardous reagents (e.g., organometallics, azides). acs.org | In-situ generation and immediate consumption of reactive intermediates in small volumes. cinz.nz | Minimizes risk of runaway reactions and exposure to toxic substances. cinz.nzjst.org.in |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. jst.org.in | Enhanced reproducibility, higher selectivity, and fewer byproducts. jst.org.in |

| Scalability | Scaling up often requires significant process redevelopment ("scale-up issues"). jst.org.in | Scaling is achieved by running the system for a longer duration ("scaling out"). rsc.org | More straightforward and predictable transition from lab scale to production. |

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The dual functionality of this compound—a rigid alkyne rod and flexible diamine binding sites—makes it an exceptionally promising building block for supramolecular chemistry. acs.orgnsf.gov This field explores the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces, to create complex, functional architectures. nih.gov

The diamine portion of the molecule can readily participate in hydrogen bonding or act as a guest within the cavities of macrocyclic hosts like calixarenes, pillararenes, or cucurbiturils. nih.govacs.orgrsc.org The specific geometry and spacing of the two amine groups could lead to selective binding with hosts of a complementary size and shape, forming pseudorotaxane-type complexes. acs.org Such host-guest systems are fundamental to developing molecular sensors, switches, and controlled-release systems. nih.govnih.gov

Simultaneously, the terminal alkyne group offers several avenues for assembly. It can engage in π-stacking interactions with other aromatic systems, coordinate to metal centers to form organometallic polymers, or serve as a reactive handle for post-assembly modification via "click" chemistry. nih.govrsc.orgbohrium.com The combination of these functionalities could allow this compound to act as a versatile linker in the construction of metal-organic frameworks (MOFs) or porous coordination polymers, where the diamine binds to one metal center and the alkyne to another. bohrium.com

Table 3: Potential Supramolecular Applications of this compound

| Functional Group(s) | Type of Interaction | Potential Supramolecular Structure | Emerging Paradigm |

|---|---|---|---|

| Diamine | Hydrogen Bonding, Electrostatic Interactions | Host-Guest Complexes with macrocycles (e.g., pillararenes). acs.orgacs.org | Molecular Recognition, Sensing nih.gov |

| Alkyne | π-Coordination | Metal-Alkyne Complexes, Coordination Polymers. acs.org | Catalysis, Porous Materials bohrium.com |

| Diamine & Alkyne | Coordination Bonds, Hydrogen Bonds | Metal-Organic Frameworks (MOFs), Supramolecular Gels. | Gas Storage, Separation, Functional Materials |

| Alkyne | Covalent (via Click Chemistry) | Post-functionalized nanotubes or surfaces. rsc.org | Smart Materials, Drug Delivery Scaffolds rsc.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis and Utilization

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for minimizing its environmental footprint. rsc.orgijrpr.com Future research should focus on developing synthetic routes that are safer, more energy-efficient, and generate less waste. blazingprojects.com

Key strategies include the use of green solvents, such as ethanol (B145695) or water, to replace hazardous organic solvents. organic-chemistry.orgacs.org The development and use of recyclable catalysts, for instance, molybdenum-based systems for allylic amination, can significantly reduce waste compared to stoichiometric reagents. organic-chemistry.orgacs.org Biocatalysis, as mentioned earlier, is inherently a green technology, as enzymes operate under mild conditions in aqueous media. chemistryjournals.net

Another important aspect is atom economy, which maximizes the incorporation of atoms from the starting materials into the final product. lumblab.org Catalytic processes, such as transition-metal-catalyzed C-H functionalization or reductive amination, are often more atom-economical than classical methods. ijrpr.comacs.org Furthermore, sourcing starting materials from renewable feedstocks instead of petrochemicals is a long-term goal for the sustainable production of specialty chemicals. nih.govlaxai.com Evaluating synthetic pathways using metrics like the CHEM21 toolkit can provide a quantitative assessment of their environmental impact, guiding researchers toward more sustainable options. rsc.org

Table 4: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Traditional Approach | Proposed Green Alternative | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Use of chlorinated or volatile organic solvents. | Synthesis in ethanol, water, or bio-based solvents. organic-chemistry.orglaxai.com | Reduced toxicity and environmental pollution. ijrpr.com |

| Catalysis | Use of stoichiometric reagents (e.g., strong bases, reducing agents). | Employing recyclable transition-metal catalysts or biocatalysts. chemistryjournals.netorganic-chemistry.org | Lower waste generation (E-Factor), higher efficiency, and milder reaction conditions. |

| Atom Economy | Multi-step synthesis with protecting groups, generating significant waste. | Atom-economic reactions like direct C-H amination or catalytic coupling. lumblab.orgacs.org | Maximizes raw material utilization and minimizes byproducts. |

| Renewable Feedstocks | Starting materials derived from fossil fuels. | Exploration of synthetic routes starting from bio-based platform chemicals. nih.gov | Reduced carbon footprint and dependence on non-renewable resources. laxai.com |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Catalytic processes that operate at or near ambient conditions; use of flow reactors for efficient heat transfer. dtu.dkcinz.nz | Lower energy consumption and operational costs. nih.gov |

Q & A

Q. What is the mechanistic role of 6-Heptyne-2,5-diamine in inhibiting ornithine decarboxylase (ODC)?

this compound (MDL 72.175) acts as an irreversible, enzyme-activated inhibitor of ODC, a key enzyme in polyamine biosynthesis. Its mechanism involves covalent modification of the enzyme’s active site, leading to depletion of intracellular putrescine and spermidine. Methodological validation includes:

- Kinetic assays : Measuring ODC activity in cell lysates pre-treated with MDL 72.175 to quantify inhibition potency .

- Polyamine profiling : HPLC or mass spectrometry to monitor reductions in putrescine/spermidine levels in treated cells .

- Structural analysis : X-ray crystallography to confirm stereospecific binding, as the (2R,5R) enantiomer shows superior inhibitory activity compared to other stereoisomers .

Q. How does this compound compare to other ODC inhibitors (e.g., DFMO) in preclinical models?

While DFMO (α-difluoromethylornithine) is a reversible ODC inhibitor, MDL 72.175 exhibits irreversible inhibition and higher potency (IC₅₀ values in nanomolar range vs. micromolar for DFMO). Key differences include:

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s therapeutic potential?

Discrepancies arise from its discontinuation after Phase I trials despite preclinical efficacy. Methodological considerations:

- Combination therapy : Synergy with SAMDC inhibitors (e.g., AbeAdo) to deplete spermine selectively, enhancing cytotoxicity of DNA-topoisomerase II inhibitors .

- Toxicity mitigation : Liver and neurotoxicity observed in Phase I necessitate in vitro hepatocyte models and metabolomics to identify off-target effects .

- Immune modulation : Assess T-cell inhibition via flow cytometry (e.g., CTL development assays) to evaluate immunosuppressive risks .

Q. How does stereochemistry influence this compound’s biological activity?